molecular formula C15H19IN2O3 B6212338 ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2731007-63-7

ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6212338
CAS No.: 2731007-63-7
M. Wt: 402.2
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Description

Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the iodomethyl and pyrazinyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions to yield linear products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
  • Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-(pyrazin-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its combination of an iodomethyl group and a pyrazinyl moiety attached to a bicyclic core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2731007-63-7

Molecular Formula

C15H19IN2O3

Molecular Weight

402.2

Purity

95

Origin of Product

United States

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